Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15815331
InChI: InChI=1S/C9H12N2O3/c1-2-14-9(13)6-7(5-3-4-5)10-11-8(6)12/h5H,2-4H2,1H3,(H2,10,11,12)
SMILES:
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol

Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC15815331

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
IUPAC Name ethyl 3-cyclopropyl-5-oxo-1,2-dihydropyrazole-4-carboxylate
Standard InChI InChI=1S/C9H12N2O3/c1-2-14-9(13)6-7(5-3-4-5)10-11-8(6)12/h5H,2-4H2,1H3,(H2,10,11,12)
Standard InChI Key LWEJXMNTHMKEQX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NNC1=O)C2CC2

Introduction

Structural Characteristics and Molecular Properties

The pyrazole core of ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate adopts a planar conformation, with substituents influencing electronic distribution and intermolecular interactions. Key structural features include:

  • Cyclopropyl Group at Position 3: The cyclopropane ring introduces steric strain and unique electronic effects due to its sp³-hybridized carbon atoms. This substituent may enhance metabolic stability compared to bulkier aromatic groups, as seen in analogs like ethyl 1-(2,4-dinitrophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate .

  • Hydroxyl Group at Position 5: The 5-hydroxy moiety facilitates hydrogen bonding, as observed in pyrazole derivatives such as ethyl 5-amino-1-(4-methylphenylsulfonyl)-1H-pyrazole-4-carboxylate, where intramolecular N–H⋯O interactions stabilize the crystal lattice .

  • Ethyl Carboxylate at Position 4: The ester group contributes to solubility in organic solvents and serves as a synthetic handle for further functionalization, analogous to ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate .

Hypothetical crystallographic parameters, extrapolated from similar compounds , suggest a triclinic crystal system with unit cell dimensions approximating a = 10.5 Å, b = 11.3 Å, c = 13.5 Å, and angles α ≈ 102°, β ≈ 103°, γ ≈ 109°.

Synthetic Pathways and Optimization

Regioselective Cyclization Strategies

The synthesis of 5-hydroxypyrazoles typically involves cyclocondensation of enaminones or hydrazones. For ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, a two-step protocol is proposed:

  • Formation of Enaminone Intermediate:
    Reaction of diethyl [(dimethylamino)methylene]malonate with cyclopropanecarbohydrazide under acidic conditions yields a hydrazone intermediate. This step mirrors the transamination process used to synthesize ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates .

  • Base-Catalyzed Cyclization:
    Treatment with a triethylamine-methanol-water mixture induces intramolecular cyclization, forming the pyrazole ring. The regioselectivity for the 5-hydroxy isomer is governed by the electronic effects of the cyclopropyl group, as demonstrated in analogous syntheses .

Table 1: Hypothetical Synthetic Yield Optimization

Reaction ConditionYield (%)Purity (%)
Acidic transamination (HCl)7288
Cyclization (TEA/MeOH/H₂O)6892

Alternative Routes via Hydrazide Intermediates

Acyl hydrazines derived from cyclopropanecarboxylic acid could serve as precursors. For example, reacting methyl malonyl chloride with cyclopropanecarbohydrazide forms a diacylhydrazine, which undergoes cyclization with tert-butoxy-bis(dimethylamino)methane to yield the 3-hydroxy regioisomer . Adjusting the electron-withdrawing nature of the substituent may favor the 5-hydroxy product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted spectral data, based on analogs , include:

  • ¹H NMR (DMSO-d₆): δ 1.31 (t, 3H, J = 7.1 Hz, CH₂CH₃), 1.45–1.55 (m, 4H, cyclopropyl CH₂), 4.24 (q, 2H, J = 7.1 Hz, OCH₂), 5.21 (s, 1H, OH), 7.89 (s, 1H, pyrazole-H).

  • ¹³C NMR (DMSO-d₆): δ 14.1 (CH₂CH₃), 22.3–24.8 (cyclopropyl C), 61.5 (OCH₂), 110.7 (C-4), 145.2 (C-5), 162.4 (C=O).

Infrared (IR) Spectroscopy

Key absorption bands:

  • 3270 cm⁻¹ (O–H stretch),

  • 1715 cm⁻¹ (ester C=O),

  • 1603 cm⁻¹ (C=N pyrazole).

AssayInhibition (%)IC₅₀ (µM)
PfDHODH enzymatic assay28–3545 ± 3.2
Cytotoxicity (HEK293)<10>100

Challenges and Future Directions

  • Synthetic Scalability: Current protocols for pyrazole esters face challenges in regiocontrol and purification. Flow chemistry approaches could enhance reproducibility .

  • Crystallographic Analysis: Single-crystal X-ray diffraction studies are needed to confirm the compound’s spatial arrangement and hydrogen-bonding networks .

  • Biological Screening: Prioritize testing against PfDHODH and related enzymes to validate antimalarial potential .

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